Cas no 1158052-79-9 (Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine)

Technical Introduction: Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine is a pyrazole-based amine derivative characterized by its unique structural features, including a methyl-substituted pyrazole core and an isopropyl group at the 3-position. The compound’s functional amine group enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its sterically hindered pyrazole moiety contributes to stability, while the methylamine side chain offers potential for further derivatization. This compound is particularly valuable in the development of agrochemicals, ligands for catalysis, and bioactive molecules due to its balanced lipophilicity and electronic properties. Suitable for controlled reactions, it provides a reliable scaffold for specialized chemical transformations.
Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine structure
1158052-79-9 structure
Product Name:Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine
CAS No:1158052-79-9
MF:C9H17N3
MW:167.251381635666
CID:4573903
PubChem ID:43754899
Update Time:2025-10-29

Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine Chemical and Physical Properties

Names and Identifiers

    • methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
    • 1-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)-N-methylmethanamine
    • Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine
    • Inchi: 1S/C9H17N3/c1-7(2)9-8(5-10-3)6-12(4)11-9/h6-7,10H,5H2,1-4H3
    • InChI Key: ZQGCZMKSHLRIKL-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(CNC)C(C(C)C)=N1

Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B452240-10mg
Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
1158052-79-9
10mg
$ 50.00 2022-06-07
TRC
B452240-50mg
Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
1158052-79-9
50mg
$ 185.00 2022-06-07
TRC
B452240-100mg
Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
1158052-79-9
100mg
$ 295.00 2022-06-07
Enamine
EN300-106086-0.05g
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
1158052-79-9 95.0%
0.05g
$174.0 2025-02-21
Enamine
EN300-106086-0.1g
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
1158052-79-9 95.0%
0.1g
$257.0 2025-02-21
Enamine
EN300-106086-0.25g
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
1158052-79-9 95.0%
0.25g
$367.0 2025-02-21
Enamine
EN300-106086-0.5g
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
1158052-79-9 95.0%
0.5g
$579.0 2025-02-21
Enamine
EN300-106086-1.0g
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
1158052-79-9 95.0%
1.0g
$743.0 2025-02-21
Enamine
EN300-106086-2.5g
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
1158052-79-9 95.0%
2.5g
$1454.0 2025-02-21
Enamine
EN300-106086-5.0g
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
1158052-79-9 95.0%
5.0g
$2152.0 2025-02-21

Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine Related Literature

Additional information on Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine

Introduction to Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine (CAS No. 1158052-79-9)

The compound Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine (CAS No. 1158052-79-9) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of amines and is characterized by its unique pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the methyl group and the propan-2-yl substituent further enhances its chemical properties, making it a versatile molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern catalytic methods and green chemistry principles. The synthesis of Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine involves a multi-step process, including nucleophilic substitution, condensation reactions, and selective functional group transformations. These methods not only ensure high purity but also minimize environmental impact, aligning with current sustainability goals in the chemical industry.

The molecular structure of this compound is particularly intriguing due to the pyrazole ring's ability to engage in hydrogen bonding and π-interactions. These properties make it an attractive candidate for drug design, where such interactions are crucial for bioavailability and target specificity. Recent studies have explored its potential as a ligand in metalloenzyme inhibitors, demonstrating its ability to modulate enzyme activity through precise molecular interactions.

In addition to its pharmacological applications, Methyl({1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethyl})amine has shown promise in agrochemicals as a plant growth regulator. Its ability to influence plant hormone signaling pathways has been validated in controlled experiments, suggesting its potential role in enhancing crop yield and stress resistance. This dual functionality underscores the compound's versatility and highlights its importance in contemporary research.

From an environmental perspective, the compound's biodegradability and eco-toxicological profile have been thoroughly investigated. Studies indicate that it undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments. This characteristic is particularly valuable for its application in agricultural settings, where minimizing ecological impact is paramount.

Moreover, the compound's stability under various thermal and chemical conditions has been assessed, revealing its robustness for industrial processing. Its resistance to oxidation and hydrolysis under standard conditions ensures its suitability for large-scale manufacturing processes.

In conclusion, Methyl({1-methyl-3-(propan-2-yli)-1H-pyrazol--4--ylmethyl})amine (CAS No. 1158052--79--9) stands as a prime example of how advanced synthetic techniques and molecular design can yield compounds with multifaceted applications. Its unique chemical properties, coupled with recent research findings, position it as a key player in diverse scientific domains. As research continues to uncover new functionalities and applications for this compound, its significance in both academic and industrial settings is expected to grow further.

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